3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural framework, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, substituted with fluorophenyl and methoxybenzyl groups. The presence of these substituents imparts specific chemical and physical properties to the molecule, making it a subject of interest for various scientific applications.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step synthetic routes. One common method includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the synthesis may start with the reaction of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which then undergoes cyclization with a pyrazole derivative under acidic conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxybenzyl positions, using reagents such as halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can be employed to modify the core structure, potentially leading to new heterocyclic frameworks
Scientific Research Applications
3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of fluorophenyl and methoxybenzyl groups enhances its binding affinity and specificity. The pathways involved may include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
- 3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-bromophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- 3-(4-methylphenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
These similar compounds highlight the uniqueness of the fluorophenyl and methoxybenzyl substituents in influencing the compound’s properties and applications .
Properties
Molecular Formula |
C24H19FN4O2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-11-[(4-methoxyphenyl)methyl]-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H19FN4O2/c1-15-22(17-5-7-18(25)8-6-17)23-26-13-20-21(29(23)27-15)11-12-28(24(20)30)14-16-3-9-19(31-2)10-4-16/h3-13H,14H2,1-2H3 |
InChI Key |
ULRJWIYTINXCTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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